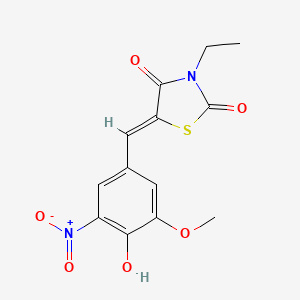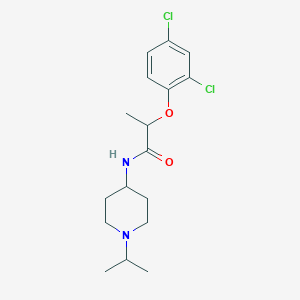
3-ethyl-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
描述
3-ethyl-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as "ETT" and is known for its unique structure and properties. In
科学研究应用
ETT has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, ETT has shown promising results in treating various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for drug development. In agriculture, ETT has been studied for its ability to enhance plant growth and protect against pests and diseases. In material science, ETT has been used as a building block for the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of ETT is not fully understood, but it is believed to involve multiple pathways. ETT has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase, which are involved in the development of certain diseases. It also has antioxidant properties, which help to protect cells from oxidative damage. ETT has been shown to modulate various signaling pathways such as the PI3K/Akt and MAPK pathways, which play a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
ETT has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which are associated with the development of various diseases. ETT has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. In addition, ETT has been shown to enhance memory and cognitive function, making it a potential candidate for the treatment of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using ETT in lab experiments is its unique structure and properties, which make it a versatile building block for the synthesis of novel materials and compounds. ETT is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using ETT in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated and monitored.
未来方向
There are several future directions for research on ETT. One of the areas of focus is the development of ETT-based drugs for the treatment of various diseases. Another area of focus is the synthesis of novel materials and compounds using ETT as a building block. Additionally, there is a need for further research on the mechanism of action of ETT and its potential side effects and toxicity. Overall, ETT has shown great potential for various applications and is an exciting area of research for the scientific community.
属性
IUPAC Name |
(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S/c1-3-14-12(17)10(22-13(14)18)6-7-4-8(15(19)20)11(16)9(5-7)21-2/h4-6,16H,3H2,1-2H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCPZIDFIRSDC-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-hydroxy-3-[(1-piperidinylmethyl)thio]benzoate](/img/structure/B4690993.png)
![1-(4-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4690999.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-1-naphthylthiourea](/img/structure/B4691004.png)

![methyl 5-(aminocarbonyl)-2-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4691022.png)
![N-cycloheptyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4691030.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4691035.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4691039.png)
![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4691042.png)


![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4691050.png)

![N-(2,3-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691060.png)